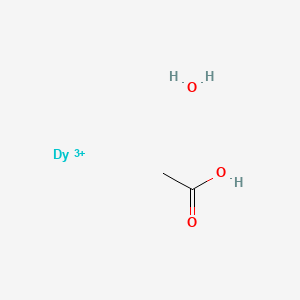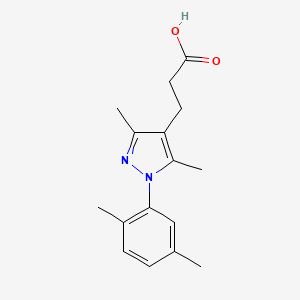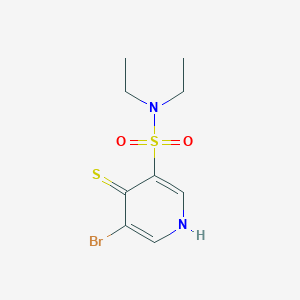
Acetic acid, dysprosium(3+) salt, monohydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, dysprosium(3+) salt, monohydrate (9CI) is a chemical compound that consists of acetic acid and dysprosium ions in a hydrated form. This compound is known for its unique properties and applications in various scientific fields. Dysprosium is a rare earth element, and its compounds are often used in advanced materials and technologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dysprosium(3+) salt, monohydrate typically involves the reaction of dysprosium oxide or dysprosium chloride with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline monohydrate form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of acetic acid, dysprosium(3+) salt, monohydrate follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
化学反应分析
Types of Reactions
Acetic acid, dysprosium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and other by-products.
Reduction: Under certain conditions, the dysprosium ions can be reduced to a lower oxidation state.
Substitution: The acetate groups can be substituted with other ligands, leading to the formation of different dysprosium complexes.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium hydroxide, and various dysprosium complexes with different ligands. These products have distinct properties and applications in different fields.
科学研究应用
Acetic acid, dysprosium(3+) salt, monohydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium compounds and materials. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study the effects of dysprosium ions on biological systems. It is also used in the development of contrast agents for imaging techniques.
Medicine: The compound has potential applications in medicine, particularly in the development of new diagnostic and therapeutic agents. Dysprosium-based compounds are being explored for their use in magnetic resonance imaging (MRI) and other medical imaging techniques.
Industry: In the industrial sector, acetic acid, dysprosium(3+) salt, monohydrate is used in the production of advanced materials, such as high-performance magnets and phosphors. It is also used in the development of new technologies, including electronic devices and renewable energy systems.
作用机制
The mechanism of action of acetic acid, dysprosium(3+) salt, monohydrate involves the interaction of dysprosium ions with various molecular targets and pathways. Dysprosium ions can bind to specific sites on proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Acetic acid, dysprosium(3+) salt, monohydrate can be compared with other similar compounds, such as:
Acetic acid, praseodymium(3+) salt, monohydrate: This compound has similar properties and applications but contains praseodymium instead of dysprosium. It is used in similar fields, including chemistry, biology, and industry.
Acetic acid, neodymium(3+) salt, monohydrate: This compound contains neodymium and has applications in the production of high-performance magnets and other advanced materials.
Acetic acid, terbium(3+) salt, monohydrate: This compound contains terbium and is used in the development of phosphors and other luminescent materials.
The uniqueness of acetic acid, dysprosium(3+) salt, monohydrate lies in the specific properties of dysprosium, which include its high magnetic susceptibility and unique electronic configuration. These properties make it particularly valuable in applications that require strong magnetic fields and advanced electronic materials.
属性
分子式 |
C2H6DyO3+3 |
|---|---|
分子量 |
240.57 g/mol |
IUPAC 名称 |
acetic acid;dysprosium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI 键 |
PYAGBJIJSFBTDN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.O.[Dy+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)


![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
